Gly-Pro-Ala

Vue d'ensemble

Description

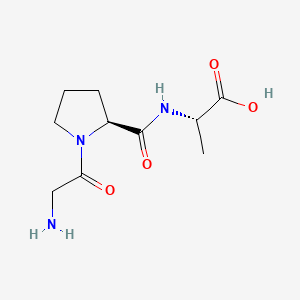

Gly-Pro-Ala is a peptide.

Applications De Recherche Scientifique

Structural Characteristics

Gly-Pro-Ala exhibits a distinctive structure that contributes to its functionality. Studies have shown that this tripeptide can form stable secondary structures, such as polyproline II helices, which are crucial for its biological activity. The ability of this compound to adopt such conformations is essential for its interactions with biological molecules and its role in various physiological processes .

Antioxidant Properties

Case Study: Antioxidant Activity of this compound

Recent research has highlighted the antioxidant properties of this compound. In a study involving peptides derived from fish skin gelatin, this compound was shown to exert protective effects against oxidative stress in cellular models. The peptide demonstrated significant radical scavenging activity and improved cell viability under oxidative conditions .

Table 1: Antioxidant Activity of this compound

Role in Collagen Formation

This compound is structurally similar to collagen peptides and plays a significant role in collagen synthesis and stabilization. Research indicates that this tripeptide can enhance the stability of collagen-like structures, making it valuable in cosmetic and pharmaceutical applications aimed at improving skin health and wound healing .

Case Study: Collagen Stability Enhancement

In experiments examining the effects of various peptides on collagen stability, this compound was found to improve the thermal stability of collagen matrices significantly. This property is beneficial for developing skincare products that require enhanced durability under varying environmental conditions.

Potential in Drug Development

The binding affinity of this compound to biological targets has been investigated for potential therapeutic applications. For instance, it has been reported that Gly-Pro-Arg-Pro, a related peptide, binds effectively to fibrinopeptide A, suggesting that this compound may also have similar interactions that could be exploited in drug design .

Table 2: Binding Affinity Studies

| Peptide Interaction | Binding Constant (K) | Reference |

|---|---|---|

| Gly-Pro-Arg-Pro with Fibrinopeptide A | ~10^4 M^-1 | PNAS Study |

Food Industry Applications

This compound's antioxidant properties make it an attractive candidate for use in food preservation. Its ability to inhibit lipid peroxidation can enhance the shelf life of food products while maintaining nutritional quality.

Case Study: Food Preservation

A study demonstrated that incorporating this compound into food formulations significantly reduced oxidative spoilage in lipid-rich foods, thereby extending their shelf life without the need for synthetic preservatives.

Mécanisme D'action

Target of Action

Glycine-Proline-Alanine, also known as Gly-Pro-Ala, is a tripeptide that is part of the larger family of peptides. Peptides are known for their role in cellular communication, such as protein regulation, cell proliferation, cell migration, inflammation, angiogenesis, and melanogenesis . The primary targets of this compound are likely to be similar, affecting various cellular processes.

Mode of Action

The interaction of this compound with its targets results in a variety of changes. For instance, peptides like this compound have been found to increase the proliferation of collagen, elastin, proteoglycan, glycosaminoglycan, and fibronectin . This interaction leads to a reduction in pigmentation of photo-damaged skin and fine lines and wrinkles, with the regeneration of the skin matrix cells .

Biochemical Pathways

This compound, like other peptides, is involved in a broad variety of physiological processes including defense, immunity, stress, growth, homeostasis, and reproduction . It is part of the nonessential amino acids group, which includes glutamate, glutamine, and proline, and they share an anabolic pathway . The biochemical pathways affected by this compound are likely to be diverse, given the wide range of processes that peptides are involved in.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Peptides like this compound are known to be transported into the plasma . The plasma kinetics for peroral and intraperitoneal administration was found to be similar . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are significant. As mentioned earlier, it increases the proliferation of collagen, elastin, proteoglycan, glycosaminoglycan, and fibronectin . This leads to a reduction in pigmentation of photo-damaged skin and fine lines and wrinkles, with the regeneration of the skin matrix cells . As a result, skin elasticity increases, and skin appears smoother and firmer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of a peptide from its component amino acids requires certain conditions to be met . If we ignore the chemistry involved, a mixture of equal molar amounts of alanine and glycine would generate four different dipeptides . Therefore, the environment in which this compound is synthesized and administered can significantly impact its action and efficacy.

Analyse Biochimique

Biochemical Properties

Gly-Pro-Ala interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound can modulate oxidative stress and cell death in inflammatory diseases

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating oxidative stress and cell death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through interactions with various biomolecules. These interactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the peptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to alleviate acute lung injury in mice when administered at different concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Activité Biologique

Gly-Pro-Ala (GPA) is a tripeptide composed of glycine (Gly), proline (Pro), and alanine (Ala). This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in the fields of collagen synthesis, antioxidant activity, and fibrotic disease management. This article explores the biological activities of this compound, supported by various studies and findings.

1. Structural Characteristics and Production

This compound can be synthesized through enzymatic hydrolysis of collagen, followed by purification processes. A study demonstrated that this compound could be generated with an efficiency of 81.8% within 24 hours when derived from collagen, indicating its potential as a bioactive compound in therapeutic applications related to connective tissue disorders .

2.1 Antifibrotic Effects

Recent research highlighted the antifibrotic potential of GPA. A study identified GPA as a dipeptide capable of suppressing TGF-β1-induced collagen production in fibroblasts. The mechanism involved downregulating Smad2/3 phosphorylation and inhibiting ATF4 expression, which is crucial for collagen synthesis regulation . This suggests that GPA could play a significant role in managing fibrotic diseases by modulating collagen deposition.

2.2 Antioxidant Properties

This compound has also been investigated for its antioxidant properties. In a comparative analysis of various peptides, GPA exhibited significant antioxidant activity, contributing to cellular protection against oxidative stress. The presence of Gly and Pro residues is believed to enhance the peptide's ability to scavenge reactive oxygen species (ROS), thus providing cytoprotection under oxidative conditions .

3.1 Collagen Stability and Mutations

The structural implications of this compound in collagen stability have been extensively studied. Research indicates that mutations replacing Gly with Ala in collagen sequences can lead to significant destabilization of the triple helix structure. For instance, a Gly to Ala mutation at specific sites within the collagen chain has been correlated with varying phenotypes of Osteogenesis Imperfecta (OI), demonstrating GPA's relevance in understanding collagen-related disorders .

3.2 Predictive Models for Disease Risk

A predictive model for diabetic retinopathy (DR) risk has included Gly as a significant factor, suggesting that amino acids like Gly and Pro may influence disease progression. Studies indicate that high levels of Gly correlate with reduced risk factors for DR, highlighting the potential of GPA in metabolic disease contexts .

4. Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other peptides:

| Peptide | Antioxidant Activity | Antifibrotic Activity | Collagen Stability |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Gly-Pro-Hyp | Moderate | Significant | High |

| Pro-Hyp-Gly | Low | Moderate | Very High |

5. Conclusion

This compound demonstrates promising biological activities that could be harnessed for therapeutic purposes, particularly in fibrotic diseases and oxidative stress-related conditions. Its synthesis from collagen underscores its potential as a natural bioactive compound, while studies on its structural implications in collagen stability provide insights into its role in connective tissue health.

Future research should focus on clinical applications and further elucidation of the mechanisms by which this compound exerts its biological effects, potentially leading to novel therapeutic strategies in the management of fibrotic diseases and oxidative stress-related conditions.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c1-6(10(16)17)12-9(15)7-3-2-4-13(7)8(14)5-11/h6-7H,2-5,11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLIDLCEPDHEJO-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25511-07-3 | |

| Record name | L-Alanine, glycyl-L-prolyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837-83-2 | |

| Record name | Glycylprolylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-glycyl-L-prolyl)-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.